Quinoline N-oxide hydrate

Catalog No.
S705905
CAS No.
64201-64-5
M.F
C9H9NO2
M. Wt
163.17 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Quinoline N-oxide hydrate

CAS Number

64201-64-5

Product Name

Quinoline N-oxide hydrate

IUPAC Name

1-oxidoquinolin-1-ium;hydrate

Molecular Formula

C9H9NO2

Molecular Weight

163.17 g/mol

InChI

InChI=1S/C9H7NO.H2O/c11-10-7-3-5-8-4-1-2-6-9(8)10;/h1-7H;1H2

InChI Key

CUSWDTBBCIXCRB-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C=CC=[N+]2[O-].O

Canonical SMILES

C1=CC=C2C(=C1)C=CC=[N+]2[O-].O

Antiparasitic Activity:

One of the most studied applications of QNOH is its potential as an antiparasitic agent. Studies have shown that QNOH exhibits antiparasitic activity against Toxoplasma gondii, a single-celled parasite responsible for toxoplasmosis, a disease that can affect humans and animals [, ]. QNOH's mechanism of action is believed to involve inhibiting an enzyme crucial for the parasite's survival [].

Origin and Significance:

Quinoline N-oxide hydrate is a derivative of quinoline, a heterocyclic aromatic compound found in coal tar and some plants []. The N-oxide functionality (replacement of a hydrogen atom bonded to the nitrogen with an oxygen atom) alters the chemical properties of quinoline, making the N-oxide a valuable intermediate or reagent in various scientific research applications []. One specific use involves the quantitative determination of nitrones, a class of organic compounds, using a specific reagent combination [].


Molecular Structure Analysis

Quinoline N-oxide hydrate features a bicyclic structure. The inner ring is a six-membered aromatic ring with nitrogen, while the outer ring is a five-membered aromatic ring. The N-oxide group is attached to the nitrogen atom in the inner ring. The number of water molecules associated with the hydrate form varies, but they are likely hydrogen-bonded to the oxygen atom in the N-oxide group [].

Key Features:

  • Aromatic Rings: The presence of two aromatic rings contributes to stability and unique reactivity patterns [].
  • N-Oxide Functionality: The N-oxide group alters the electronic properties of the molecule, making it more polar and potentially affecting its hydrogen bonding capabilities [].
  • Hydrate Form: The water molecules associated with the hydrate form can influence solubility and participate in reactions involving water.

Chemical Reactions Analysis

Synthesis:

Specific details on the synthesis of quinoline N-oxide hydrate are not readily available in scientific literature. However, general methods for N-oxidation of quinoline typically involve treatment with a peracid (organic peroxide with acidic properties) such as peracetic acid [].

Reactions:

One documented application of quinoline N-oxide hydrate is in the quantitative determination of nitrones. It reacts with trifluoroacetic anhydride and sodium iodide to generate a reagent that reacts with nitrones, allowing for their measurement [].

(CH₃CO)₂O₃ + NaI + C₉H₇NO•xH₂O → (Reaction product) []

Other CAS

64201-64-5

Dates

Modify: 2023-08-15

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